molecular formula C8H11NO4 B1448478 Methyl 3-(5-hydroxy-3-methyl-1,2-oxazol-4-yl)propanoate CAS No. 1797797-59-1

Methyl 3-(5-hydroxy-3-methyl-1,2-oxazol-4-yl)propanoate

Cat. No.: B1448478
CAS No.: 1797797-59-1
M. Wt: 185.18 g/mol
InChI Key: HFCKRMCAMCALNK-UHFFFAOYSA-N
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Description

Methyl 3-(5-hydroxy-3-methyl-1,2-oxazol-4-yl)propanoate is a chemical compound with the molecular formula C8H11NO4 and a molecular weight of 185.18 g/mol It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(5-hydroxy-3-methyl-1,2-oxazol-4-yl)propanoate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1,2-oxazole-4-carboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride. The reaction proceeds through the formation of an intermediate ester, which then undergoes cyclization to form the desired oxazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(5-hydroxy-3-methyl-1,2-oxazol-4-yl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of the oxazole ring can produce various reduced derivatives .

Scientific Research Applications

Methyl 3-(5-hydroxy-3-methyl-1,2-oxazol-4-yl)propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-(5-hydroxy-3-methyl-1,2-oxazol-4-yl)propanoate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the oxazole ring can participate in π-π interactions with aromatic residues in proteins, affecting their function. These interactions can modulate various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(5-hydroxy-3-methyl-1,2-oxazol-4-yl)propanoate is unique due to the presence of both a hydroxyl group and a methyl group on the oxazole ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

methyl 3-(3-methyl-5-oxo-2H-1,2-oxazol-4-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO4/c1-5-6(8(11)13-9-5)3-4-7(10)12-2/h9H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFCKRMCAMCALNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)ON1)CCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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